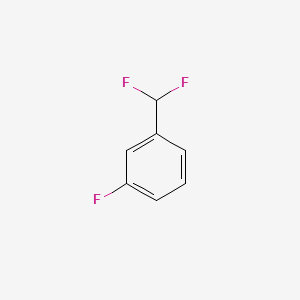

1-(Difluoromethyl)-3-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCXLEHVIIUYOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375619 | |

| Record name | 1-(Difluoromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26029-52-7 | |

| Record name | 1-(Difluoromethyl)-3-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Difluoromethyl)-3-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal and agrochemical development. The difluoromethyl group (–CF₂H) in particular offers a unique combination of physicochemical properties that allows for the fine-tuning of a molecule's metabolic stability, lipophilicity, and target-binding interactions. This guide provides a comprehensive technical overview of 1-(difluoromethyl)-3-fluorobenzene, a key building block for introducing the 3-fluorophenyl-difluoromethyl motif into more complex molecules. We will explore its core chemical properties, detail a robust synthetic protocol, analyze its reactivity with a focus on electrophilic aromatic substitution, and discuss its applications and safety considerations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Introduction: The Strategic Value of the Difluoromethyl Group

In drug design, the difluoromethyl (–CF₂H) group has emerged as a critical structural motif. Unlike the trifluoromethyl (–CF₃) group, the –CF₂H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor. This unique characteristic allows it to serve as a metabolically stable bioisostere for common functional groups like hydroxyl (–OH) and thiol (–SH) groups. The replacement can maintain or enhance binding affinity to target proteins while simultaneously improving metabolic stability due to the strength of the C-F bonds.

Furthermore, the –CF₂H group enhances lipophilicity, which can improve membrane permeability and bioavailability, crucial parameters in pharmacokinetic profiling. The additional fluorine atom on the aromatic ring of this compound further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions in a biological system.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. While specific experimental data for this exact compound is not widely published, properties can be inferred from closely related structures and computational models.

| Property | Value / Description | Source / Analogue |

| Molecular Formula | C₇H₅F₃ | - |

| Molecular Weight | 162.11 g/mol | |

| CAS Number | 1214338-79-0 (unverified) | - |

| Appearance | Expected to be a colorless liquid | Analogy to similar compounds |

| Boiling Point | Not specified; expected to be higher than 1,3-difluorobenzene (83 °C) | [1] |

| Density | Not specified; expected to be >1.1 g/mL | Analogy to similar compounds |

| ¹H NMR | Expected signals for aromatic protons and a characteristic triplet for the CHF₂ proton. | [2][3] |

| ¹⁹F NMR | Expected signals for the Ar-F and CHF₂ groups. | [4][5] |

| ¹³C NMR | Expected signals for aromatic carbons and the CHF₂ carbon with C-F coupling. | [4][6] |

Note: Experimental data for this specific molecule is sparse in public literature. The provided CAS number is unverified and should be confirmed with a supplier. Properties are estimated based on analogous compounds like 1,3-difluorobenzene and 1-fluoro-3-(trifluoromethyl)benzene.[1][7][8][9]

Synthesis of this compound

A primary and effective method for synthesizing aryl difluoromethyl compounds is the deoxyfluorination of the corresponding aryl aldehyde. This approach is advantageous as it utilizes readily available starting materials and modern, reliable fluorination reagents.

Synthetic Workflow: Deoxyfluorination of 3-Fluorobenzaldehyde

The conversion of 3-fluorobenzaldehyde to this compound can be efficiently achieved using a sulfonyl fluoride reagent, such as perfluorobutanesulfonyl fluoride (PBSF), in the presence of a fluoride source.[10][11]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on established deoxyfluorination methodologies for aryl aldehydes and should be adapted and optimized for specific laboratory conditions.[10][12]

Materials:

-

3-Fluorobenzaldehyde

-

Anhydrous Tetramethylammonium Fluoride (NMe₄F)

-

Perfluorobutanesulfonyl Fluoride (PBSF)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation: In a nitrogen-filled glovebox, add 3-fluorobenzaldehyde (1.0 eq) to an oven-dried reaction vial containing a magnetic stir bar.

-

Reagent Addition: Add anhydrous THF to dissolve the aldehyde. To this solution, add anhydrous NMe₄F (3.0 eq) followed by the slow addition of PBSF (1.2 eq).

-

Reaction: Seal the vial and remove it from the glovebox. Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ¹⁹F NMR spectroscopy.

-

Work-up: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Causality: The use of a highly electrophilic sulfur(VI) fluoride like PBSF activates the aldehyde's oxygen atom, transforming it into a good leaving group (a sulfonate ester).[10] The anhydrous fluoride source (NMe₄F) then provides the nucleophilic fluoride ions required for the subsequent substitution steps, ultimately replacing the carbonyl oxygen with two fluorine atoms.

Reactivity and Mechanistic Insights

The reactivity of the aromatic ring in this compound toward electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of the fluoro and difluoromethyl substituents.

-

Fluoro Group (-F): This group is deactivating due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its ability to donate a lone pair of electrons via a resonance effect (+R), which stabilizes the cationic intermediate (arenium ion) when the electrophile attacks at the ortho or para positions.[13][14]

-

Difluoromethyl Group (-CF₂H): This is a strongly deactivating and meta-directing group. Its influence is almost entirely due to a powerful inductive electron-withdrawing effect (-I), with no significant resonance contribution.[15][16]

Directing Effects in Electrophilic Aromatic Substitution

The powerful meta-directing influence of the -CF₂H group and the ortho, para-directing nature of the -F group create a complex reactivity profile. The -CF₂H group strongly deactivates all positions, but particularly the ortho and para positions relative to it. The -F group deactivates all positions but enriches the electron density at its ortho and para positions relative to the other deactivated sites.

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Analysis:

-

Position 4 (para to -F): This position is the most likely site for electrophilic attack. It benefits from the resonance stabilization of the fluorine atom and is sterically accessible.

-

Position 6 (ortho to -F): This is another potential site of reaction due to resonance stabilization from the fluorine atom.

-

Position 2 (ortho to -F, meta to -CF₂H): While electronically similar to position 6, this site is sterically hindered by the adjacent difluoromethyl group, making it less favorable.

-

Position 5 (meta to -F, ortho to -CF₂H): This position is strongly deactivated by both substituents and is highly unlikely to react.

Overall, the entire ring is significantly deactivated, and forcing conditions may be required for electrophilic substitution reactions.[17][18]

Applications in Research and Development

This compound is not an end-product but a valuable building block for synthesizing more complex molecules, primarily in two fields:

-

Pharmaceuticals: It is used to introduce the 3-fluorophenyl-difluoromethyl pharmacophore into drug candidates. This moiety can enhance binding, improve metabolic stability, and optimize pharmacokinetic profiles.

-

Agrochemicals: Similar to pharmaceuticals, this structural motif is incorporated into new pesticides and herbicides to increase their potency and environmental persistence.[19]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[22]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[21] Use spark-proof tools and avoid sources of ignition, as similar compounds can be flammable.[20] Ground and bond containers when transferring material.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[20]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[21]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[20]

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from the unique properties of the difluoromethyl group. Its ability to act as a lipophilic hydrogen bond donor and a stable bioisostere for hydroxyl and thiol groups makes it a powerful tool for medicinal chemists and agrochemical scientists. Understanding its synthesis, reactivity, and handling is essential for leveraging its potential in the development of next-generation bioactive molecules.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Difluorobenzene, 99+%. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67875, 1-(Dichloromethyl)-3-fluorobenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Loba Chemie. (2016). 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. Retrieved from [Link]

- Wang, X., et al. (2019). Ph2S/selectfluor-promoted deoxydifluorination of aldehydes. Tetrahedron Letters, 60(38), 151057.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9741, 1,3-Difluorobenzene. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Retrieved from [Link]

- Supporting Information for relevant studies. (n.d.).

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

- Nielsen, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(15), 5004-5008.

-

Organic Chemistry Tutor. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]

- Li, Y., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Organic Chemistry Frontiers, 8(15), 4133-4138.

- Graham, T. J. A., et al. (2022). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ACS Central Science, 8(7), 965-976.

- Um, J. M., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571-9574.

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

-

ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]

-

ResearchGate. (2024). The Electrophilic Aromatic Substitution of Fluorobenzene. Retrieved from [Link]

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

Quora. (2021). How to arrange these compounds from most reactive toward electrophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (2024). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

Quora. (2017). Which is more reactive towards electrophilic substitution reactions, Fluorobenzene or Iodobenzene?. Retrieved from [Link]

- Google Patents. (1993). US5191126A - Process for the preparation of difluorobenzaldehydes.

-

SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

- Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Synfacts. (2018). Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. Synfacts, 14(11), 1145.

-

PNAS. (2021). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. Retrieved from [Link]

- Google Patents. (2002). US6455739B1 - Production of 4-fluorobenzaldehyde.

Sources

- 1. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]

- 2. 1,3-Difluorobenzene (372-18-9) 1H NMR spectrum [chemicalbook.com]

- 3. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,3-Bis(trifluoromethyl)-benzene(402-31-3) 1H NMR spectrum [chemicalbook.com]

- 7. 1-Fluoro-3-(trifluoro-methyl)benzene [webbook.nist.gov]

- 8. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 13. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. thieme.de [thieme.de]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. static.cymitquimica.com [static.cymitquimica.com]

- 22. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to 1-(Difluoromethyl)-3-fluorobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(difluoromethyl)-3-fluorobenzene, a compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, plausible synthetic routes, potential applications, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the utility of novel fluorinated scaffolds.

Introduction: The Emerging Importance of Difluoromethylated Aromatics

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The difluoromethyl (CHF2) group, in particular, has garnered substantial attention as a versatile bioisostere for hydroxyl, thiol, or methyl groups.[1][2] Its unique electronic properties and ability to act as a lipophilic hydrogen bond donor can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] When combined with a fluoro substituent on an aromatic ring, as in this compound, the resulting molecule presents a unique platform for developing novel therapeutics with potentially improved metabolic stability, binding affinity, and membrane permeability.[1][4]

It is important to note that a specific CAS (Chemical Abstracts Service) registry number for this compound is not readily found in public databases. This suggests that it may be a novel or specialized research chemical. For reference, structurally similar compounds include 1-bromo-3-difluoromethyl-5-fluorobenzene (CAS No. 627526-90-3) and 1-(chloromethyl)-3-(difluoromethyl)benzene (CAS No. 1169873-26-0).[5][6] The absence of a dedicated CAS number underscores the specialized nature of this compound and the importance of robust analytical characterization upon its synthesis.

Chemical Identity and Predicted Physicochemical Properties

Based on the structure of this compound and data from analogous compounds such as 1,3-difluorobenzene and fluorobenzene, we can predict its key physicochemical properties.[7][8]

| Property | Predicted Value |

| Molecular Formula | C7H5F3 |

| Molecular Weight | 146.11 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | Estimated 120-140 °C |

| Density | Estimated 1.2 - 1.3 g/mL |

| Solubility | Insoluble in water, soluble in common organic solvents (e.g., DCM, EtOAc, THF) |

| LogP | Estimated 2.0 - 2.5 |

Plausible Synthetic Methodologies

While a specific, documented synthesis for this compound is not prevalent in the literature, we can propose logical synthetic pathways based on established organofluorine chemistry. A plausible and efficient approach would involve the difluoromethylation of a suitable 3-fluorobenzaldehyde derivative.

Proposed Synthetic Workflow: Deoxyfluorination of 3-Fluorobenzaldehyde

This protocol outlines a two-step process starting from the commercially available 3-fluorobenzaldehyde. The first step is a reduction to the corresponding alcohol, followed by a deoxyfluorination reaction to introduce the difluoromethyl group.

Caption: Proposed two-step synthesis of this compound.

Step 1: Reduction of 3-Fluorobenzaldehyde

-

Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in methanol (0.5 M) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.1 eq) portion-wise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield (3-fluorophenyl)methanol.

Step 2: Deoxyfluorination of (3-Fluorophenyl)methanol

-

Reaction Setup: Dissolve (3-fluorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (0.2 M) in a fluorinated polyethylene vessel under a nitrogen atmosphere and cool to -78 °C.

-

Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) or a similar deoxyfluorinating agent (1.2 eq) to the cooled solution.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching and Workup: Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic fractions, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product should be purified by column chromatography on silica gel to afford this compound.

Applications in Contemporary Drug Discovery

The this compound scaffold is a valuable building block for creating novel chemical entities with desirable drug-like properties. The difluoromethyl group offers several advantages in medicinal chemistry:

-

Bioisosterism: The CHF2 group can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and oral bioavailability by preventing unwanted metabolism at that position.[3]

-

Hydrogen Bonding: The hydrogen atom of the difluoromethyl group can act as a hydrogen bond donor, which can lead to enhanced binding affinity to target proteins.[2]

-

Lipophilicity Modulation: The CHF2 group is less lipophilic than the more commonly used trifluoromethyl (CF3) group, offering a finer tuning of the overall lipophilicity of a drug candidate.[1] This can be crucial for optimizing the ADME (absorption, distribution, metabolism, and excretion) properties.

-

Conformational Control: The presence of the difluoromethyl group can influence the conformation of the molecule, which may favor a bioactive conformation for improved target engagement.[1]

The additional fluorine atom on the benzene ring can further enhance metabolic stability by blocking potential sites of oxidation and can also influence the electronic properties of the molecule, potentially modulating its interaction with biological targets.[4]

Safety, Handling, and Storage

Given the lack of specific safety data for this compound, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on those for similar fluorinated aromatic compounds like fluorobenzene and 1,3-difluorobenzene.[9][10][11]

Hazard Assessment:

-

Flammability: Highly flammable liquid and vapor.[9][10] Keep away from heat, sparks, open flames, and hot surfaces.[12]

-

Toxicity: May be harmful if swallowed or inhaled.[9][12] May cause irritation to the skin, eyes, and respiratory tract.[11]

-

Health Hazards: Potential for causing serious eye damage.[10] Inhalation of high vapor concentrations may lead to central nervous system depression.[11][12]

Recommended Handling Procedures:

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

-

Grounding: Take precautionary measures against static discharge.[12]

-

Spill Response: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a promising, albeit specialized, chemical scaffold for the development of novel therapeutics. Its unique combination of a difluoromethyl group and a fluoro-substituted aromatic ring offers a rich design space for medicinal chemists to explore. While its synthesis requires careful handling of fluorinating reagents, the potential benefits in terms of improved drug-like properties make it a valuable target for further investigation. As with any novel chemical entity, rigorous safety protocols must be followed during its synthesis and handling.

References

-

Agilent Technologies, Inc. (2024). Fluorobenzene Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]

-

Haz-Map. (n.d.). Fluorobenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Fluoro-3-(trifluoro-methyl)benzene (CAS 401-80-9). Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluorobenzene. Retrieved from [Link]

-

JMU Scholarly Commons. (2019). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-(chloromethyl)-3-fluoro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institutes of Health. (2021). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Retrieved from [Link]

-

ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

-

Semantic Scholar. (2015). Fluorine in drug design: a case study with fluoroanisoles. Retrieved from [Link]

-

Vietnam Journal of Science, Technology and Engineering. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine in drug design: a case study with fluoroanisoles. (2015) | Li Xing | 122 Citations [scispace.com]

- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1-BROMO-3-DIFLUOROMETHYL-5-FLUOROBENZENE | 627526-90-3 [chemicalbook.com]

- 6. 1169873-26-0|1-(Chloromethyl)-3-(difluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 7. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Difluorobenzene | 372-18-9 [chemicalbook.com]

- 9. agilent.com [agilent.com]

- 10. carlroth.com [carlroth.com]

- 11. Fluorobenzene - Hazardous Agents | Haz-Map [haz-map.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-(Difluoromethyl)-3-fluorobenzene: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(difluoromethyl)-3-fluorobenzene, a fluorinated aromatic compound of significant interest in drug discovery and development. While direct experimental data for this specific isomer is limited in publicly accessible databases, this document synthesizes theoretical data, properties of its isomers, and established principles of fluorine chemistry to offer a detailed profile. The guide covers its molecular structure and physicochemical properties, discusses plausible synthetic strategies, and explores the critical role of the difluoromethyl motif in medicinal chemistry. It aims to serve as an essential resource for researchers leveraging fluorinated building blocks to optimize drug candidates' metabolic stability, potency, and pharmacokinetic profiles.

Chemical Identity and Physicochemical Properties

This compound is an organofluorine compound featuring a benzene ring substituted with a fluorine atom at position 3 and a difluoromethyl group at position 1. The strategic placement of these fluorine-containing groups imparts unique electronic properties and conformational behaviors that are highly sought after in modern drug design.

The molecular formula for this compound is C₇H₅F₃ . Based on this formula, the theoretical molecular weight is calculated to be 146.11 g/mol [1]. While this is a computed value, it is consistent with the molecular weight of its isomer, 4-(difluoromethyl)-1-fluorobenzene[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| Molecular Formula | C₇H₅F₃ | - |

| Molecular Weight | 146.11 g/mol | Computed[1] |

| IUPAC Name | This compound | - |

| CAS Number | Not explicitly found in searches. | - |

| Appearance | Expected to be a colorless liquid | Inferred from related compounds |

| Boiling Point | Not experimentally determined | - |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

The Role of the Difluoromethyl Group in Drug Design

The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance a variety of properties including metabolic stability, binding affinity, and bioavailability[2]. The difluoromethyl group (CHF₂) is particularly valuable and is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups.

Key Advantages of the CHF₂ Moiety:

-

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the CHF₂ group resistant to oxidative metabolism. This can prolong the half-life of a drug molecule[3][2].

-

Modulation of Lipophilicity: The CHF₂ group increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and enhance its absorption and distribution[4].

-

Hydrogen Bond Donor: Unlike the trifluoromethyl (CF₃) group, the hydrogen atom in the CHF₂ group can act as a weak hydrogen bond donor. This capability allows for additional interactions with target proteins, potentially increasing binding affinity and selectivity[5][6].

-

Conformational Control: The steric and electronic nature of the CHF₂ group can influence the preferred conformation of a molecule, locking it into a bioactive shape that fits more precisely into a target's binding site.

The diagram below illustrates the strategic value of the difluoromethyl group in molecular design.

Caption: The strategic role of the difluoromethyl group in drug discovery.

Synthesis and Reaction Chemistry

A definitive, published synthesis for this compound was not identified in the performed searches. However, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related difluoromethylated aromatic compounds. A common approach involves the difluoromethylation of an appropriate benzaldehyde derivative.

Proposed Synthetic Workflow: From 3-Fluorobenzaldehyde

A logical precursor for the synthesis is 3-fluorobenzaldehyde. The transformation of the aldehyde group into a difluoromethyl group can be achieved using a deoxofluorinating agent that facilitates difluoromethylation.

Step-by-step Protocol:

-

Reaction Setup: To a solution of 3-fluorobenzaldehyde (1 equivalent) in an anhydrous, inert solvent such as dichloromethane (DCM) in a suitable reaction vessel, add a deoxofluorinating reagent capable of difluoromethylation, such as DAST (diethylaminosulfur trifluoride) or XtalFluor®. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, which may range from 0°C to room temperature, depending on the specific reagent used.

-

Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is carefully quenched, often with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic triplet for the proton of the CHF₂ group due to coupling with the two fluorine atoms. The aromatic protons would appear as complex multiplets in the aromatic region of the spectrum.

-

¹⁹F NMR: The fluorine NMR spectrum should display two distinct signals. One signal corresponding to the fluorine on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The CHF₂ signal would likely appear as a doublet due to coupling with its attached proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbon of the CHF₂ group will appear as a triplet due to coupling with the two attached fluorine atoms. The aromatic carbons will also exhibit coupling with the fluorine atoms on the ring.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 146.11.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on safety data for related fluorinated aromatic compounds like fluorobenzene and 1,3-difluorobenzene, the following precautions should be observed[8][9]:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes[8]. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Flammability: Many similar small aromatic compounds are flammable. Keep away from heat, sparks, open flames, and other sources of ignition[8].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound represents a valuable, albeit not widely cataloged, building block for medicinal chemistry. Its structure combines the advantageous properties of a fluorinated aromatic ring with the uniquely beneficial difluoromethyl group. The insights provided in this guide—covering its fundamental properties, the strategic importance of its functional groups, a viable synthetic approach, and handling precautions—are intended to empower researchers in drug discovery to effectively utilize this and similar fluorinated scaffolds in the design of next-generation therapeutics. The continued exploration of such molecules is critical for advancing the fields of pharmacology and materials science.

References

-

NIST. 1-Fluoro-3-(trifluoro-methyl)benzene. [Link]

-

Capot Chemical Co., Ltd. MSDS of 1-(difluoromethoxy)-3-fluorobenzene. [Link]

-

PubChem. 1-(Dichloromethyl)-3-fluorobenzene. [Link]

-

PubChem. 1,3-Difluorobenzene. [Link]

-

Loba Chemie. 1,3-DIFLUOROBENZENE EXTRA PURE MSDS. [Link]

- Supporting Information for a public

-

Significance of Fluorine in Medicinal Chemistry: A Review. ResearchGate. [Link]

-

PubChem. 4-(Difluoromethyl)-1-fluorobenzene. [Link]

- Google Patents. Process for preparing 1,3-difluorobenzene.

-

JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

-

MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. [Link]

-

European Patent Office. HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF. [Link]

- Google Patents. Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.

-

SpectraBase. 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

-

ResearchGate. Fluorine in Medicinal Chemistry. [Link]

-

PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Chemsrc. 1-(Bromomethyl)-3-fluorobenzene. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]

-

PubChem. 1-Fluoro-3-iodobenzene. [Link]

Sources

- 1. 4-(Difluoromethyl)-1-fluorobenzene | C7H5F3 | CID 2769674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorobenzene(462-06-6) 1H NMR spectrum [chemicalbook.com]

- 6. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 7. 1,3-Difluorobenzene (372-18-9) 1H NMR [m.chemicalbook.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Synthesis of 1-(Difluoromethyl)-3-fluorobenzene

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science. Among the various fluorinated motifs, the difluoromethyl (-CF₂H) group has garnered significant attention. It serves as a lipophilic hydrogen bond donor and a bioisostere for thiol and alcohol functionalities, capable of enhancing metabolic stability and binding affinity.[1][2] 1-(Difluoromethyl)-3-fluorobenzene is a key building block that combines the influential effects of a difluoromethyl group with the electronic properties of a fluorinated aromatic ring. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is presented as a self-validating system for researchers, scientists, and drug development professionals.

Section 1: Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound can be approached from several distinct strategic disconnections. The choice of pathway is often dictated by factors such as starting material availability, scalability, safety considerations, and tolerance to other functional groups. The three principal strategies involve:

-

Deoxofluorination: Building the C-F bonds directly on a pre-existing functional group, specifically by converting an aldehyde to a difluoromethyl group.

-

Halogen Exchange (Halex): Starting with a dihalomethyl group (e.g., -CHCl₂ or -CHBr₂) and substituting the chlorine or bromine atoms with fluorine.

-

Direct C-H or C-X Difluoromethylation: Forming the aryl-CF₂H bond directly through modern cross-coupling or radical-based methods on a functionalized 3-fluorobenzene precursor.

Sources

Spectroscopic Characterization of 1-(Difluoromethyl)-3-fluorobenzene: An In-depth Technical Guide

Introduction: The Significance of Fluorinated Benzenes

Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 1-(Difluoromethyl)-3-fluorobenzene presents a unique combination of a difluoromethyl group and a fluorine atom on the aromatic ring, making its structural elucidation a critical step in its application. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential for unambiguous characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to spin-spin coupling with the fluorine atoms. The aromatic region will feature four distinct signals for the four protons on the benzene ring. The difluoromethyl proton will appear as a characteristic triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.35 - 7.45 | ddd | ³JH2-F(ring) ≈ 8-10, ⁴JH2-H4 ≈ 2-3, ⁴JH2-H6 ≈ 2-3 |

| H-4 | 7.15 - 7.25 | ddd | ³JH4-H5 ≈ 8-9, ⁴JH4-F(ring) ≈ 5-7, ⁴JH4-H2 ≈ 2-3 |

| H-5 | 7.45 - 7.55 | ddd | ³JH5-H4 ≈ 8-9, ³JH5-H6 ≈ 8-9, ⁵JH5-F(ring) ≈ 0-1 |

| H-6 | 7.20 - 7.30 | ddd | ³JH6-H5 ≈ 8-9, ⁴JH6-H2 ≈ 2-3, ⁴JH6-F(ring) ≈ 5-7 |

| -CHF₂ | 6.60 - 6.80 | t | ²JH-F(geminal) ≈ 50-60 |

Causality behind Predictions: The chemical shifts are estimated based on the additive effects of the electron-withdrawing fluorine and difluoromethyl substituents. The complex multiplicities arise from proton-proton and proton-fluorine couplings. The geminal H-F coupling in the difluoromethyl group is expected to be large, resulting in a clear triplet.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F couplings.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 135 - 140 | t | ²JC1-F(CHF2) ≈ 20-30 |

| C-2 | 115 - 120 | d | ²JC2-F(ring) ≈ 20-25 |

| C-3 | 160 - 165 | d | ¹JC3-F(ring) ≈ 240-250 |

| C-4 | 110 - 115 | d | ³JC4-F(ring) ≈ 7-9 |

| C-5 | 130 - 135 | s | |

| C-6 | 125 - 130 | d | ³JC6-F(ring) ≈ 3-5 |

| -CHF₂ | 110 - 115 | t | ¹JC-F(geminal) ≈ 230-240 |

Expertise in Interpretation: The carbon attached to the ring fluorine (C-3) will show a very large one-bond coupling constant, a hallmark of C-F bonds. The difluoromethyl carbon will also exhibit a large one-bond C-F coupling, appearing as a triplet. The other aromatic carbons will show smaller two- and three-bond couplings to the ring fluorine.[1]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion.[2]

Table 3: Predicted ¹⁹F NMR Chemical Shifts and Coupling Constants

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ring -F | -110 to -115 | m | |

| -CHF₂ | -125 to -135 | d | ²JF-H(geminal) ≈ 50-60 |

Authoritative Grounding: The chemical shift of the aromatic fluorine is predicted based on values for 3-substituted fluorobenzenes. The difluoromethyl fluorine chemical shift is estimated from analogous compounds containing the CHF₂ group. The multiplicity of the difluoromethyl fluorine will be a doublet due to coupling with the geminal proton.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Optimize the spectral width to cover the aromatic and aliphatic regions.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C{¹H} NMR spectrum.

-

Employ a sufficient relaxation delay (D1) to ensure quantitative integration if needed.

-

An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard one-pulse ¹⁹F NMR spectrum.

-

If proton coupling is desired, run a ¹⁹F spectrum without proton decoupling.

-

-

2D NMR Experiments:

-

For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

-

Workflow for NMR Data Analysis

Caption: Workflow for NMR spectral assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the aromatic ring and the carbon-fluorine bonds.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-F (Aromatic) | 1200 - 1300 | Stretch |

| C-F (Aliphatic) | 1000 - 1100 | Stretch |

| C-H (CHF₂) | 2900 - 3000 | Stretch |

Trustworthiness of Predictions: The C-F stretching vibrations are typically strong and occur in the fingerprint region of the IR spectrum. The presence of two distinct C-F stretching bands for the aromatic and aliphatic fluorines would be a key diagnostic feature.

Experimental Protocol for IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.

-

Background Scan: Acquire a background spectrum to subtract atmospheric and instrument interferences.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 160, corresponding to the molecular weight of C₇H₅F₃.

-

Major Fragmentation Pathways:

-

Loss of a fluorine atom from the difluoromethyl group to give a fragment at m/z 141.

-

Loss of the entire difluoromethyl group (CHF₂) to give a fluorophenyl cation at m/z 109.

-

Loss of HF from the molecular ion to give a fragment at m/z 140.

-

Logical Fragmentation Pathway

Caption: Predicted fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-GC-MS)

-

Sample Introduction: Introduce a dilute solution of the compound into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation: Use a suitable GC column and temperature program to separate the compound from any impurities.

-

Ionization: Ionize the eluted compound in the EI source, typically at 70 eV.

-

Mass Analysis: Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds and established spectroscopic principles, we have outlined the expected ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data. The provided protocols offer a framework for the reliable acquisition and interpretation of experimental data. This guide serves as a valuable resource for researchers and scientists in the fields of drug development and chemical synthesis, enabling the confident characterization of this and other novel fluorinated molecules.

References

- Supporting Inform

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0252370). Retrieved from [Link]

- MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Applied Sciences.

- Fluorine NMR. (n.d.).

-

NIST. (n.d.). 1-Fluoro-3-(trifluoro-methyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(chloromethyl)-3-fluoro-. Retrieved from [Link]

- Bentham Science. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C.

- ACS Publications. (n.d.). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.

-

NIST. (n.d.). Fluorobenzene, meta-(dibromomethyl)-. Retrieved from [Link]

- MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules.

-

NIST. (n.d.). Benzene, 1-(bromomethyl)-3-fluoro-. Retrieved from [Link]

- University of Wisconsin Oshkosh. (2015). IR Spectrums.

-

NIH. (n.d.). 1-Fluoro-3-iodobenzene. Retrieved from [Link]

- ResearchGate. (2022). Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)

- ACS Publications. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry.

-

PubChem. (n.d.). 4-(Difluoromethyl)-1-fluorobenzene. Retrieved from [Link]

- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank.

-

PubChem. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]

- University of Ottawa NMR Facility Blog. (2007).

Sources

An In-depth Technical Guide to the Safety and Handling of 1-(Difluoromethyl)-3-fluorobenzene

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1-(Difluoromethyl)-3-fluorobenzene. Given the increasing prevalence of fluorinated compounds in modern chemistry, a robust understanding of their specific hazards is paramount to ensuring laboratory safety.[1] This guide synthesizes available data from structurally similar compounds to establish a conservative and proactive safety protocol, emphasizing the causality behind each recommendation.

Disclaimer: Specific toxicological and physicochemical data for this compound are not extensively published. The guidance herein is extrapolated from safety data for structurally analogous compounds, including other fluorinated benzenes. Users must assume responsibility for conducting a thorough, site-specific risk assessment before handling this chemical.

Compound Identification and Physicochemical Profile

This compound belongs to the family of fluorinated aromatic hydrocarbons. The introduction of the difluoromethyl group and the additional fluorine atom significantly influences the molecule's reactivity, metabolic stability, and potential toxicological profile.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃ | Inferred |

| Molecular Weight | 163.12 g/mol | Inferred |

| CAS Number | Not broadly available | N/A |

| Appearance | Likely a liquid at room temperature | Analogy[2][3] |

| Volatility | Expected to be volatile | Analogy[2][3] |

Hazard Identification and Classification

While a specific GHS classification for this compound is not established, an inferred classification based on analogous compounds like 1-bromo-3-(difluoromethyl)-5-fluorobenzene and 1,3-difluorobenzene is critical for risk assessment.[4][5] The primary hazards stem from its flammability, irritant properties, and potential for harmful effects upon inhalation.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement (Inferred) |

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapour.[5][6] |

| Skin Corrosion/Irritation | ❗ | Warning | H315: Causes skin irritation.[4][7] |

| Serious Eye Damage/Irritation | ❗ | Warning | H319: Causes serious eye irritation.[4][7] |

| Acute Toxicity (Inhalation) | ❗ | Warning | H332: Harmful if inhaled.[5][6] |

| Specific Target Organ Toxicity | ❗ | Warning | H335: May cause respiratory irritation.[4][7] |

The core hazards are logically derived from the compound's structure. The benzene ring contributes to its organic solvent properties and flammability, while the fluorine substituents increase its potential to act as an irritant and pose inhalation risks.

Caption: Relationship between structural motifs and resulting hazards.

Engineering Controls and Risk Mitigation

A proactive approach to safety mandates the use of robust engineering controls to minimize exposure. The choice of control is directly dictated by the hazards identified.

-

Chemical Fume Hood : All handling of this compound must be performed inside a properly functioning chemical fume hood.[1] This is a non-negotiable control measure designed to mitigate the risk of inhaling harmful and flammable vapors.[6][8]

-

Glove Box : For procedures involving heating, aerosol generation, or handling larger quantities, a glove box with an inert atmosphere may be recommended to provide a higher level of containment.[1]

-

Ventilation : The laboratory must be well-ventilated, with an air exchange rate sufficient to prevent the accumulation of flammable or toxic vapors.[9]

-

Ignition Source Control : Due to its high flammability, all potential ignition sources (e.g., open flames, hot plates, non-intrinsically safe equipment) must be removed from the handling area.[6][10] Use only non-sparking tools and explosion-proof equipment.[8][11]

The following workflow illustrates the mandatory risk assessment process that must precede any experimental work.

Caption: Mandatory risk assessment workflow before handling.

Safe Handling Protocols & Personal Protective Equipment (PPE)

Direct contact with the substance must be avoided at all times through the diligent use of appropriate PPE.[4] PPE is the last line of defense, to be used only after engineering controls are in place.

| Equipment | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene gloves. | Always consult the glove manufacturer's compatibility chart.[1] Double-gloving is recommended for prolonged tasks or when handling concentrated solutions. Change gloves immediately if contamination is suspected. |

| Eye Protection | Chemical splash goggles. | Goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |

| Body Protection | Flame-resistant lab coat. | A lab coat protects skin and personal clothing from minor splashes. For larger scale work, a chemical-resistant apron is necessary.[1] |

| Respiratory Protection | Not required if handled in a fume hood. | If engineering controls fail or for emergency response, a respirator with an appropriate organic vapor cartridge may be necessary.[1][6] |

Standard Operating Procedure (SOP) for Weighing and Dispensing

-

Preparation : Don all required PPE (double gloves, goggles, face shield, lab coat).

-

Verification : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Grounding : Ground/bond the container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[6][10]

-

Dispensing : Slowly transfer the liquid using non-sparking tools. Keep containers tightly closed when not in use to minimize vapor release.[4][6]

-

Cleanup : After dispensing, decontaminate the work surface.

-

Doffing PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

-

Hygiene : Wash hands thoroughly with soap and water after handling.[4][6] Do not eat, drink, or smoke in the laboratory.[4][6]

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

First Aid Measures

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing.[4][8] If the person feels unwell or breathing is difficult, seek immediate medical attention.[4][8]

-

Skin Contact : Immediately take off all contaminated clothing. Flush the skin with plenty of running water for at least 15 minutes.[4] Seek medical attention if skin irritation occurs or persists.[4]

-

Eye Contact : Rinse cautiously with water for several minutes.[4] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[4][12] Seek immediate medical attention from an ophthalmologist.

-

Ingestion : Rinse mouth with water.[6][12] Do not induce vomiting. Never give anything by mouth to an unconscious person.[12][13] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6][8] Do not use a heavy water stream, as it may spread the fire.[6]

-

Specific Hazards : The substance is highly flammable and its vapors can form explosive mixtures with air.[5][6] Containers may explode when heated. Hazardous decomposition products, including hydrogen fluoride (HF), may be released during a fire.[13]

-

Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous fumes and decomposition products.[6]

Accidental Release Measures

The response to a spill depends entirely on its scale and the immediate hazards presented.

Caption: Decision workflow for accidental spill response.

For a minor spill (a small amount contained within a fume hood), trained personnel should:

-

Avoid breathing vapors and ensure adequate ventilation.[4]

-

Contain and absorb the spill with an inert material like sand, earth, or vermiculite.[4]

-

Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]

For a major spill, evacuate the area immediately and contact emergency response personnel.[14]

Storage and Disposal

-

Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8] The storage location should be a designated flammables area, kept away from heat, sparks, open flames, and other ignition sources.[6][8][11] Store locked up.[4]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[8][13]

-

Disposal : Dispose of this chemical and its container at an approved hazardous waste collection point, in accordance with all local, regional, and national regulations.[4][8] Do not allow the product to enter drains or waterways.[11]

References

- Benchchem. (2025).

- Sigma-Aldrich. 1-(Difluoromethoxy)

- CymitQuimica. (2023). 1-Bromo-3-(difluoromethyl)

- Loba Chemie. (2016). 1,3-DIFLUOROBENZENE EXTRA PURE MSDS.

- PubChem. 1-(Dichloromethyl)-3-fluorobenzene.

- Sigma-Aldrich. (2024).

- PubChem. 1,3-Difluorobenzene.

- Thermo Fisher Scientific. (2025).

- ChemicalBook. MSDS of 1-(difluoromethoxy)-3-fluorobenzene.

- Acros Organics. (2025).

- Carl ROTH.

- Cole-Parmer.

- ACS Chemical Health & Safety. (2025).

- PubChem. 1-Fluoro-3-iodobenzene.

- TBEP Labs. (2019). Chemical Spill Clean-Up.

- U.S. EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-3-fluorobenzene (CASRN 1073-06-9).

- U.S. EPA. (2017). Provisional Peer-Reviewed Toxicity Values for 1-Bromo-4-fluorobenzene (CASRN 460-00-4).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 3. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. 1,3-Difluorobenzene | C6H4F2 | CID 9741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. 1-Fluoro-3-iodobenzene | C6H4FI | CID 70725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. carlroth.com [carlroth.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. capotchem.cn [capotchem.cn]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]

The Difluoromethyl Group in Aromatic Systems: A Technical Guide to Biological Activity and Drug Design

Prepared by: Gemini, Senior Application Scientist

Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among the array of fluorinated motifs, the difluoromethyl (CF2H) group, when attached to a benzene ring, offers a unique constellation of physicochemical properties that have been successfully exploited to enhance biological activity, metabolic stability, and pharmacokinetic profiles of drug candidates. This technical guide provides an in--depth analysis of the biological activities of difluoromethylated benzenes, intended for researchers, scientists, and professionals in drug development. We will explore the role of the CF2H group as a versatile bioisostere, delve into its impact on molecular interactions, examine synthetic strategies, and present case studies of its application in enzyme inhibition, culminating in a discussion of its metabolic fate and detailed experimental protocols.

The Unique Physicochemical Landscape of the Difluoromethyl Group

The difluoromethyl group is not merely a fluorinated analogue of a methyl or trifluoromethyl group; its distinct electronic nature imparts a unique set of properties that are highly valuable in drug design.

A Lipophilic Hydrogen Bond Donor

A defining feature of the CF2H group is its ability to function as a "lipophilic hydrogen bond donor".[1][2] The two electron-withdrawing fluorine atoms render the attached proton sufficiently acidic to engage in hydrogen bonding.[3] This capacity allows the CF2H group to act as a bioisosteric replacement for common polar functional groups like hydroxyl (-OH) and thiol (-SH).[3][4] However, unlike these polar groups, the CF2H moiety simultaneously increases lipophilicity, a property that can enhance membrane permeability and improve oral bioavailability.[3]

Studies have quantified the hydrogen bond acidity of the CF2H group, finding it to be on a similar scale to thiophenol or aniline, though weaker than a hydroxyl group.[1][2][5] This intermediate hydrogen-bonding strength can be critical for fine-tuning binding affinity at a biological target.

Modulating Lipophilicity and Electronic Properties

The introduction of a CF2H group to a benzene ring significantly alters its electronic and physical properties. While generally considered a lipophilicity-enhancing group, the actual change in the octanol-water partition coefficient (logP) can vary. The experimental ΔlogP values (comparing CF2H to CH3) have been shown to range from -0.1 to +0.4, indicating that the molecular context is crucial.[1][2] This modulation allows medicinal chemists to fine-tune a molecule's solubility and permeability profile.[3]

The following table summarizes a comparative analysis of key physicochemical properties influenced by the CF2H group.

| Property | Methyl (-CH3) | Hydroxyl (-OH) | Thiol (-SH) | Difluoromethyl (-CF2H) |

| Hydrogen Bond Capability | None | Strong Donor & Acceptor | Weak Donor | Moderate Donor[1][2][5] |

| Typical ΔlogP (vs. -CH3) | N/A | Decreases | Increases slightly | Increases moderately (-0.1 to +0.4)[1][2] |

| pKa of C-H bond | ~50 | N/A | N/A | ~25-30 |

| Metabolic Stability | Susceptible to oxidation | Susceptible to glucuronidation | Susceptible to oxidation | Generally enhanced[3] |

Synthetic Strategies for Aryl Difluoromethylation

The incorporation of the CF2H moiety onto a benzene ring can be achieved through several strategic approaches, broadly categorized as nucleophilic, electrophilic, and radical-based transformations.[3] The choice of method depends on the substrate, desired regioselectivity, and functional group tolerance.[6]

Recent advances have focused on direct C-H difluoromethylation using photocatalysis, which offers a mild and efficient route to these valuable compounds.[7]

Below is a generalized workflow for the synthesis and evaluation of difluoromethylated benzene analogues.

Caption: General workflow for the synthesis and biological evaluation of difluoromethylated benzenes.

Example Protocol: Nucleophilic Difluoromethylation of an Aromatic Aldehyde

This protocol describes a common method for converting a benzaldehyde derivative to a difluoromethylated benzene using a deoxyfluorination approach.

Materials:

-

Substituted Benzaldehyde (1.0 eq)

-

Diethylaminosulfur trifluoride (DAST) (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Dissolve the substituted benzaldehyde in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add DAST to the stirred solution dropwise via syringe. Caution: DAST is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, slowly quench the reaction by carefully adding it to a stirred, saturated solution of sodium bicarbonate at 0 °C.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired difluoromethylated benzene.

Biological Activity & Mechanistic Insights: Enzyme Inhibition

A prominent application of difluoromethylated benzenes is in the design of enzyme inhibitors. The CF2H group can enhance binding affinity and, in some cases, act as a warhead for mechanism-based inhibition.[8][9]

Case Study: Difluoromethyl-1,3,4-oxadiazoles as HDAC6 Inhibitors

Histone deacetylase 6 (HDAC6) is a significant drug target in oncology.[10] Recently, difluoromethyl-1,3,4-oxadiazoles (DFMOs) have been identified as potent and selective HDAC6 inhibitors.[10] Unlike traditional HDAC inhibitors that use a hydroxamic acid as a zinc-binding group, which can lead to genotoxicity, DFMOs offer a novel mechanism.[10]

Mechanistic studies revealed that these compounds act as mechanism-based, essentially irreversible inhibitors.[10] The enzyme's active site, containing a zinc-bound water molecule, attacks the oxadiazole ring. This leads to a ring-opening event, forming a deprotonated difluoroacetylhydrazide species that strongly coordinates to the zinc ion, resulting in potent and durable inhibition.[10]

Caption: Mechanism of HDAC6 inhibition by a difluoromethyl-1,3,4-oxadiazole.

Case Study: Eflornithine (α-difluoromethylornithine)

While not a benzene derivative itself, Eflornithine (α-difluoromethylornithine, DFMO) is a landmark example of a difluoromethyl-containing mechanism-based enzyme inhibitor and serves as a critical proof-of-concept.[11] It irreversibly inhibits ornithine decarboxylase, an enzyme crucial for polyamine synthesis.[11] This mechanism of action has made it an effective drug for treating African sleeping sickness.[8] The success of DFMO has inspired the use of the difluoromethyl group in designing inhibitors for other enzymatic targets.

Pharmacokinetic Profile: Enhancing Metabolic Stability

A primary driver for incorporating fluorine into drug candidates is to improve their metabolic stability.[12][13] Aromatic rings and adjacent methyl groups are often sites of metabolic oxidation by cytochrome P450 enzymes.

Replacing a metabolically labile C-H bond with C-F bonds can effectively block this oxidation.[14] The CF2H group is significantly more resistant to oxidative metabolism than a corresponding methyl or methylene group.[3] This can lead to several desirable pharmacokinetic outcomes:

-

Increased Half-Life: Reduced metabolic clearance leads to a longer drug half-life.

-

Improved Bioavailability: Reduced first-pass metabolism can increase the fraction of an orally administered dose that reaches systemic circulation.

-

Reduced Metabolite-Driven Toxicity: Blocking the formation of potentially reactive metabolites can improve the safety profile of a drug.[15]

While the C-F bond is strong, metabolism of fluorinated compounds can still occur.[14] However, the introduction of the CF2H group generally shifts the metabolic profile favorably, making it a powerful tool for lead optimization.[16]

Conclusion and Future Perspectives

Difluoromethylated benzenes represent a privileged scaffold in medicinal chemistry. The CF2H group's unique ability to act as a lipophilic hydrogen bond donor, coupled with its capacity to enhance metabolic stability, provides a powerful strategy for optimizing drug candidates.[3][17] From fine-tuning receptor binding to designing novel mechanism-based inhibitors, the applications are vast and continue to grow. As synthetic methodologies for introducing this moiety become more sophisticated and accessible,[18] we can anticipate the difluoromethylated benzene core to feature prominently in the next generation of therapeutics.

References

-

Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2), 677–685. [Link]

-

Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Creative Biolabs Blog. [Link]

-

Zafrani, Y., Yeffet, D., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link]

-

Zafrani, Y., Yeffet, D., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. [Link]

-

Zafrani, Y., & Saphier, S. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. National Institutes of Health. [Link]

-

Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ACS Publications. [Link]

-

Mykhailiuk, P. K. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

Zhu, L., & Li, X. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2978–2992. [Link]

-

Kim, M., et al. (2023). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications. [Link]

-

Baranczak, A., et al. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

-

Wössner, N., et al. (2023). Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. ChemRxiv. [Link]

-

Nagai, H., et al. (2024). Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. ChemRxiv. [Link]

-

Moore, M. L., & Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. National Institutes of Health. [Link]

-

Hu, J. (2021). Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

-

Unknown Author. (n.d.). Synthesis of [¹⁸F]difluoromethylating reagent precursors via decarboxylative bromination. ResearchGate. [Link]

-

Leroy, J. (2019). Fluorinated mechanism-based inhibitors: common themes and recent developments. RSC Medicinal Chemistry. [Link]

-

Rao, C. V., & Reddy, B. S. (1995). The enzyme-activated irreversible inhibitor of ornithine decarboxylase, DL-alpha-difluoromethylornithine: a chemopreventive agent. PubMed. [Link]

-

Unknown Author. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews. [Link]

-

Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

-

Bhattarai, P., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. [Link]

-

Leroy, J. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

Wang, C., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. National Institutes of Health. [Link]

-

Unknown Author. (2024). Review Article Radiodifluoromethylation of well-functionalized molecules. e-Century Publishing Corporation. [Link]

-

Unknown Author. (n.d.). Biologically Active Organofluorine Compounds. ResearchGate. [Link]

-

Unknown Author. (n.d.). Synthesis of (benzenesulfonyl)difluoromethyl thioethers from ((difluoromethyl)sulfonyl)benzene and organothiocyanates generated in situ. ResearchGate. [Link]

-

Unknown Author. (n.d.). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. ResearchGate. [Link]

-

Wang, C., et al. (2023). Promoting Photocatalytic Direct C–H Difluoromethylation of Heterocycles using Synergistic Dual-Active-Centered Covalent Organic Frameworks. Journal of the American Chemical Society. [Link]

-

Banks, R. E. (2001). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]